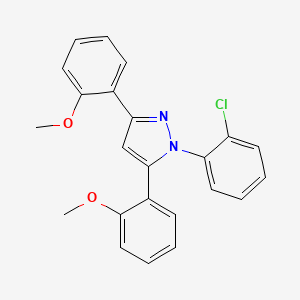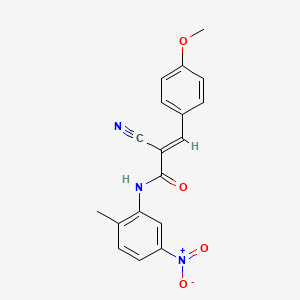![molecular formula C21H28N2 B10886055 N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 3-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Common reagents used include benzyl chloride and methyl iodide.
Introduction of the 3-Methylphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3-methylphenyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, methyl iodide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- N-methyl-N-benzylamine
- N-benzyl-N-methylpiperidine
- N-methyl-1-[(3-methylphenyl)methyl]piperidine
Comparison: N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is unique due to the presence of both benzyl and 3-methylphenyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C21H28N2 |
|---|---|
Molekulargewicht |
308.5 g/mol |
IUPAC-Name |
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H28N2/c1-18-7-6-10-20(15-18)17-23-13-11-21(12-14-23)22(2)16-19-8-4-3-5-9-19/h3-10,15,21H,11-14,16-17H2,1-2H3 |
InChI-Schlüssel |
IOBQRLGTNWEFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B10885997.png)


methanone](/img/structure/B10886003.png)
![3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine](/img/structure/B10886011.png)
![N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine](/img/structure/B10886014.png)
![5-(4-ethylphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10886022.png)
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886033.png)
![5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10886035.png)


![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)
